Stereochemistry-Dependent Carcinogenic Potency: (2S)-2-Methyl-1-nitrosopiperidine TD₅₀ vs. Parent N-Nitrosopiperidine
The (2S)-2-methyl-1-nitrosopiperidine enantiomer demonstrates quantifiable carcinogenic potency in rats with a TD₅₀ value of 13.2 mg/kg/day [1]. This value establishes a defined benchmark for dose-response studies and risk modeling that differs from the unsubstituted parent compound. The 2-methyl substitution confers distinct steric and electronic properties that influence metabolic activation pathways compared to N-nitrosopiperidine lacking the methyl group [2].
| Evidence Dimension | Carcinogenic potency (TD₅₀ in rats) |
|---|---|
| Target Compound Data | TD₅₀ = 13.2 mg/kg/day |
| Comparator Or Baseline | N-Nitrosopiperidine (unsubstituted parent, CAS 100-75-4): distinct tumor target profile but direct TD₅₀ comparison not available from same standardized CPDB dataset |
| Quantified Difference | Target compound TD₅₀ = 13.2 mg/kg/day (quantified); comparator lacks equivalent standardized TD₅₀ entry in CPDB |
| Conditions | Chronic long-term animal cancer bioassay in rats; target site: nervous system (nrv); CPDB standardized TD₅₀ calculation methodology |
Why This Matters
The TD₅₀ value provides a quantitative benchmark for carcinogenicity risk assessment and regulatory threshold derivation, which is essential for toxicology studies requiring precise potency calibration.
- [1] S(+)-2-Methyl-N-nitrosopiperidine. Carcinogenic Potency Database (CPDB). CAS 36702-44-0. TD₅₀ = 13.2 mg/kg/day (rat). View Source
- [2] Wong HL, Murphy SE, Hecht SS. Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N′-nitrosonornicotine enantiomers, N-nitrosopiperidine, and N-nitrosopyrrolidine. Chem Res Toxicol. 2005;18(1):61-69. DOI: 10.1021/tx0497696. View Source
